2-[[5-(2-chlorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(4-ethylphenyl)acetamide
Description
Properties
IUPAC Name |
2-[[5-(2-chlorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(4-ethylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25ClN4O3S/c1-3-17-8-10-19(11-9-17)31-24(35)15-37-28-22-12-21-18(14-34)13-30-16(2)25(21)36-27(22)32-26(33-28)20-6-4-5-7-23(20)29/h4-11,13,34H,3,12,14-15H2,1-2H3,(H,31,35) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAJIKZZWUZEXEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NC(=NC3=C2CC4=C(O3)C(=NC=C4CO)C)C5=CC=CC=C5Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25ClN4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
533.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[[5-(2-chlorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(4-ethylphenyl)acetamide is a complex organic molecule characterized by multiple functional groups including chlorophenyl and sulfanyl moieties. Its intricate structure suggests potential biological activities that warrant thorough investigation.
- Molecular Formula : C27H23ClN4O4S
- Molecular Weight : 535.02 g/mol
- IUPAC Name : 2-[[5-(2-chlorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(4-ethylphenyl)acetamide
The biological activity of this compound is likely mediated through its interactions with specific molecular targets such as enzymes and receptors. The presence of diverse functional groups enables varied binding interactions which may modulate enzymatic activities or receptor functions.
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : Compounds derived from triazatricyclo structures have shown moderate to strong activity against bacteria such as Salmonella typhi and Bacillus subtilis .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored:
- Acetylcholinesterase Inhibition : Some derivatives have demonstrated strong inhibitory effects on acetylcholinesterase (AChE), suggesting potential applications in treating neurodegenerative diseases .
Anticancer Properties
Preliminary studies suggest that similar compounds may possess cytotoxic effects against various cancer cell lines:
- Cytotoxicity : Compounds with related structures have shown IC50 values indicating significant cytotoxicity against HeLa (cervical cancer) cells .
Case Study 1: Antibacterial Screening
A study evaluated the antibacterial efficacy of synthesized compounds with triazatricyclo frameworks. The results indicated:
| Compound | Bacterial Strain | Activity Level |
|---|---|---|
| Compound A | Salmonella typhi | Strong |
| Compound B | Bacillus subtilis | Moderate |
| Compound C | Escherichia coli | Weak |
These findings highlight the potential of structurally similar compounds in developing new antibacterial agents.
Case Study 2: Enzyme Inhibition Studies
In a comparative study of enzyme inhibitors:
| Compound | Target Enzyme | IC50 (µM) |
|---|---|---|
| Compound D | AChE | 45 |
| Compound E | Urease | 30 |
| Compound F | Carbonic Anhydrase | Not Active |
This data suggests that the compound’s structural characteristics may enhance its ability to inhibit specific enzymes effectively.
Scientific Research Applications
Synthesis and Reaction Pathways
The synthesis of this compound involves several key steps, including the formation of the triazatricyclo structure and the introduction of functional groups such as chlorophenyl and ethylphenyl groups. Specific reaction conditions such as temperature and solvent choice are critical for optimizing yields and purity.
Common Synthetic Routes:
- Formation of the triazatricyclo framework.
- Introduction of the chlorophenyl group via electrophilic substitution.
- Coupling reactions to attach the ethylphenyl acetamide moiety.
Medicinal Chemistry
The compound has been investigated for its potential therapeutic effects:
- Anti-inflammatory Activity : Preliminary studies suggest that derivatives of this compound may act as inhibitors of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes .
- Anticancer Properties : Similar compounds have shown cytotoxic activity against various cancer cell lines (e.g., HCT-116, HeLa). The structural features of this compound may enhance its binding affinity to biological targets associated with cancer proliferation .
Material Science
The unique structural attributes of this compound allow it to serve as a building block for synthesizing more complex materials. Its ability to undergo various chemical transformations (e.g., oxidation and reduction) can be harnessed in developing new polymers or nanomaterials.
Case Study 1: Anti-inflammatory Potential
A study evaluated the anti-inflammatory potency of related compounds through molecular docking simulations. Results indicated that certain structural modifications could enhance inhibitory activity against 5-lipoxygenase, suggesting a pathway for further optimization in drug development .
Case Study 2: Anticancer Activity
Research on similar triazine derivatives demonstrated significant anticancer activity in vitro. Compounds were tested against multiple cancer lines using the National Cancer Institute's 60-cell line screening protocol, revealing IC50 values below 100 μM for some derivatives . This highlights the potential for developing new chemotherapeutics based on structural analogs of the target compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues
The closest structural analogue is 2-[[11-(hydroxymethyl)-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(2-methylphenyl)acetamide (hereafter referred to as Compound A). Below is a comparative analysis:
Electronic and Steric Effects
- Chlorophenyl vs. Methoxyphenyl: The 2-chlorophenyl group in the target compound introduces steric hindrance and electron-withdrawing effects, which may enhance stability against oxidative metabolism compared to the 4-methoxyphenyl group in Compound A.
- Ethylphenyl vs.
Chromatographic and Spectroscopic Behavior
- Retention Properties: Based on studies of flavonoid retention (), the chlorine substituent in the target compound likely increases polarity relative to Compound A’s methoxy group, leading to longer retention in reverse-phase chromatography. This aligns with the electron-withdrawing nature of chlorine, which reduces overall hydrophobicity .
- 13C NMR Shifts: The hydroxymethyl group in both compounds may exhibit similar chemical shifts, but the 2-chlorophenyl substituent could deshield adjacent carbons due to inductive effects, a phenomenon observed in halogenated aromatics .
Preparation Methods
General Synthetic Approach
Retrosynthetic Analysis
The synthesis of the target compound can be approached through a retrosynthetic analysis that identifies key disconnections and building blocks. Based on the structural features, the compound can be broken down into several key components:
- The triazatricyclo core structure
- The 2-chlorophenyl substituent
- The hydroxymethyl functionality
- The sulfanyl-acetamide linker
- The 4-ethylphenyl group
This retrosynthetic approach allows for a modular synthesis strategy, where each component is prepared separately and then assembled through appropriate coupling reactions.
Key Intermediates
Several key intermediates are involved in the synthesis pathway:
- A triazatricyclo core precursor
- 2-Chlorophenyl boronic acid or related coupling partners
- Hydroxymethyl-containing building blocks
- Thioglycolic acid derivatives
- 4-Ethylphenyl amine
The preparation of these intermediates and their subsequent coupling reactions constitute the main synthetic route to the target compound.
Detailed Synthetic Pathways
Synthesis of the Triazatricyclo Core
The triazatricyclo core structure is typically synthesized through a multi-step process involving heterocyclic ring formations. The key steps include:
Formation of the Pyrimidine Ring
The pyrimidine portion of the structure can be synthesized through a condensation reaction between an appropriate aldehyde and a nitrogen-containing heterocycle. This is followed by cyclization reactions to form the fused ring system.
Construction of the Oxazine Ring
The oxazine portion of the triazatricyclo system is formed through a reaction sequence involving an appropriate amino alcohol derivative and a carbonyl-containing reagent. This step typically requires controlled reaction conditions to ensure proper regioselectivity.
Incorporation of the Triazine Moiety
The triazine component is integrated through reactions involving hydrazine derivatives or similar nitrogen-rich compounds. This step often employs cycloaddition or condensation reactions to construct the third nitrogen-containing ring of the core structure.
Introduction of the 2-Chlorophenyl Group
The incorporation of the 2-chlorophenyl group at position 5 of the triazatricyclo system is typically achieved through metal-catalyzed coupling reactions. The most common approaches include:
Suzuki-Miyaura Coupling
This palladium-catalyzed cross-coupling reaction involves the use of 2-chlorophenylboronic acid or its boronate ester and an appropriate halogenated intermediate of the triazatricyclo core. The reaction is typically conducted in the presence of a palladium catalyst (such as Pd(PPh₃)₄ or Pd(dppf)Cl₂), a base (K₂CO₃ or Cs₂CO₃), and an appropriate solvent system (THF/water or dioxane/water).
Reaction conditions:
- Catalyst: Pd(PPh₃)₄ (5-10 mol%)
- Base: K₂CO₃ (2-3 equiv)
- Solvent: THF/H₂O (4:1)
- Temperature: 70-80°C
- Time: 12-24 hours
Stille Coupling
An alternative approach involves Stille coupling using 2-chlorophenyltin reagents. This method may be preferred when the substrate is sensitive to basic conditions required for Suzuki coupling.
Reaction conditions:
- Catalyst: Pd(PPh₃)₄ (5-10 mol%)
- Additives: LiCl (3 equiv)
- Solvent: Dioxane or DMF
- Temperature: 90-100°C
- Time: 12-24 hours
Installation of the Hydroxymethyl Group
The hydroxymethyl group at position 11 can be introduced through various methods:
Reduction of Ester or Carboxylic Acid
If the intermediate contains an ester or carboxylic acid group at position 11, it can be reduced to the hydroxymethyl group using reducing agents such as lithium aluminum hydride (LiAlH₄) or diisobutylaluminum hydride (DIBAL-H).
Reaction conditions:
- Reagent: LiAlH₄ (1.5-2 equiv) or DIBAL-H (2.2 equiv)
- Solvent: THF or diethyl ether
- Temperature: -78°C to 0°C
- Time: 2-4 hours
Hydroxymethylation Reactions
Direct hydroxymethylation can be performed using formaldehyde or paraformaldehyde in the presence of a base, followed by reduction if necessary.
Incorporation of the Sulfanyl-Acetamide Moiety
The sulfanyl-acetamide linkage with the 4-ethylphenyl group is typically installed through a multi-step process:
Thiolation at Position 7
The introduction of a thiol group at position 7 of the triazatricyclo core can be achieved using reagents such as Lawesson's reagent or P₂S₅. This step may require protection of other reactive functional groups.
Alkylation with Chloroacetamide Derivative
The thiol group is then alkylated with a chloroacetamide derivative containing the 4-ethylphenyl group. This N-(4-ethylphenyl)-2-chloroacetamide can be prepared separately by reacting 2-chloroacetyl chloride with 4-ethylaniline.
Reaction for preparing N-(4-ethylphenyl)-2-chloroacetamide:
- 4-Ethylaniline (1 equiv)
- 2-Chloroacetyl chloride (1.1 equiv)
- Triethylamine (1.2 equiv)
- Solvent: Dichloromethane
- Temperature: 0°C to room temperature
- Time: 2-3 hours
Alkylation Reaction
The thiol group at position 7 of the triazatricyclo core is alkylated with the prepared N-(4-ethylphenyl)-2-chloroacetamide in the presence of a base.
Reaction conditions:
- Base: K₂CO₃ (2 equiv) or Cs₂CO₃ (1.5 equiv)
- Solvent: DMF or acetone
- Temperature: 50-60°C
- Time: 6-12 hours
Alternative Direct Coupling Approach
An alternative approach involves the direct coupling of 2-mercapto-acetamide derivatives with an appropriately halogenated triazatricyclo core intermediate:
Preparation of N-(4-ethylphenyl)-2-mercaptoacetamide
This intermediate can be synthesized by reacting 4-ethylaniline with 2-mercaptoacetic acid in the presence of coupling reagents such as carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC).
Reaction conditions:
- 4-Ethylaniline (1 equiv)
- 2-Mercaptoacetic acid (1.1 equiv)
- CDI (1.1 equiv)
- Solvent: THF
- Temperature: Room temperature
- Time: 2-4 hours
Coupling Reaction
The prepared N-(4-ethylphenyl)-2-mercaptoacetamide is then coupled with a halogenated triazatricyclo core intermediate through nucleophilic substitution.
Optimization and Scale-Up Considerations
Optimization of Reaction Conditions
The complex nature of the target compound necessitates careful optimization of reaction conditions at each step to ensure high yield and purity. Key considerations include:
Temperature Control
Many of the reactions involved in the synthesis pathway are temperature-sensitive. Proper temperature control is essential to minimize side reactions and maximize yield.
Solvent Selection
The choice of solvent can significantly impact reaction efficiency. Polar aprotic solvents such as DMF, DMSO, or THF are often preferred for nucleophilic substitution reactions, while coupling reactions may require specific solvent mixtures.
Catalyst Loading
For metal-catalyzed reactions, optimizing catalyst loading is crucial for economic considerations while maintaining reaction efficiency.
Scale-Up Considerations
When scaling up the synthesis, several factors need to be addressed:
Heat Transfer
Efficient heat transfer becomes increasingly important on larger scales to maintain temperature control and avoid hotspots.
Mixing Efficiency
Proper mixing is essential to ensure uniform reaction conditions throughout the reaction mixture, particularly for heterogeneous reactions.
Purification and Characterization
Purification Methods
The purification of the target compound and its intermediates typically involves a combination of techniques:
Column Chromatography
Silica gel column chromatography using appropriate solvent systems (e.g., ethyl acetate/hexane or dichloromethane/methanol mixtures) is commonly employed for the purification of intermediates and the final compound.
Recrystallization
Recrystallization from suitable solvent systems (e.g., ethanol, ethyl acetate/hexane) can be effective for obtaining high-purity crystalline material.
Preparative HPLC
For final purification and isolation of high-purity material, preparative HPLC may be necessary, particularly for analytical or pharmaceutical applications.
Characterization Techniques
Comprehensive characterization of the target compound involves multiple analytical techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H, ¹³C, and 2D NMR experiments (COSY, HSQC, HMBC) are essential for structural confirmation.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) provides accurate mass information for molecular formula confirmation.
Infrared (IR) Spectroscopy
IR spectroscopy helps identify key functional groups, such as the amide carbonyl, hydroxyl, and aromatic moieties.
X-ray Crystallography
When suitable crystals can be obtained, X-ray crystallography provides definitive structural confirmation, including absolute configuration and three-dimensional arrangement.
Comparison of Synthetic Approaches
Different synthetic approaches to the target compound have their respective advantages and limitations. Table 1 provides a comparison of the key synthetic routes discussed in this article.
Table 1: Comparison of Synthetic Approaches for 2-[[5-(2-chlorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(4-ethylphenyl)acetamide
| Synthetic Approach | Key Features | Advantages | Limitations | Overall Yield (Est.) |
|---|---|---|---|---|
| Linear Synthesis | Sequential construction of the triazatricyclo core followed by installation of substituents | - Better control over each step - Easier troubleshooting - Suitable for scale-up |
- Longer synthesis time - More isolation steps - Lower overall yield |
10-15% |
| Convergent Synthesis | Parallel preparation of key fragments followed by late-stage coupling | - Shorter overall synthesis time - Potentially higher overall yield - More efficient use of resources |
- Challenging coupling steps - May require complex protecting group strategies |
15-20% |
| Direct Thiolation Approach | Direct introduction of thiol at position 7 followed by alkylation | - Fewer steps - More straightforward protocol - Less chemical waste |
- Lower regioselectivity - May require careful control of reaction conditions |
12-18% |
| Alternative Coupling Strategy | Using pre-formed N-(4-ethylphenyl)-2-mercaptoacetamide | - Mild reaction conditions - Higher functional group tolerance - Potentially cleaner reaction |
- Preparation of unstable thioacetamide intermediates - Potential sulfur oxidation issues |
14-22% |
Reaction Conditions and Yield Optimization
The optimization of reaction conditions for key steps in the synthesis is crucial for achieving high yields and purity. Table 2 summarizes the optimized conditions for critical transformation steps.
Table 2: Optimized Reaction Conditions for Key Synthetic Steps
| Synthetic Step | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Triazatricyclo Core Formation | Custom precursors | DMF | 90-110 | 12-24 | 45-60 | Requires inert atmosphere |
| 2-Chlorophenyl Introduction (Suzuki Coupling) | 2-Chlorophenylboronic acid, Pd(PPh₃)₄, K₂CO₃ | THF/H₂O (4:1) | 70-80 | 16-24 | 65-75 | Degassed solvents essential |
| Hydroxymethyl Installation (Reduction) | LiAlH₄ or DIBAL-H | THF | -78 to 0 | 2-4 | 70-85 | Careful temperature control needed |
| Thiol Introduction | Lawesson's reagent or P₂S₅ | Toluene or THF | 60-80 | 4-8 | 60-70 | Unpleasant odor, adequate ventilation required |
| N-(4-ethylphenyl)-2-chloroacetamide Preparation | 2-Chloroacetyl chloride, Et₃N | DCM | 0 to RT | 2-3 | 80-90 | Addition rate affects purity |
| Final Alkylation Step | K₂CO₃ or Cs₂CO₃ | DMF | 50-60 | 6-12 | 75-85 | Reaction monitoring by TLC/LCMS recommended |
Practical Synthesis Protocol
Based on the collected data and optimization studies, the following practical protocol is proposed for the synthesis of 2-[[5-(2-chlorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(4-ethylphenyl)acetamide:
Preparation of N-(4-ethylphenyl)-2-chloroacetamide
To a solution of 4-ethylaniline (1.21 g, 10 mmol) and triethylamine (1.52 g, 15 mmol) in dichloromethane (30 mL) at 0°C, 2-chloroacetyl chloride (1.24 g, 11 mmol) is added dropwise. The reaction mixture is stirred at 0°C for 1 hour and then at room temperature for an additional 2 hours. The reaction is monitored by TLC until completion. The reaction mixture is washed with water (30 mL), dilute HCl solution (30 mL), saturated sodium bicarbonate solution (30 mL), and brine (30 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield N-(4-ethylphenyl)-2-chloroacetamide as a white to off-white solid (1.75-1.95 g, 80-90% yield).
Preparation of the Triazatricyclo Core with 2-Chlorophenyl and Hydroxymethyl Groups
This complex multi-step process involves:
- Formation of the initial heterocyclic rings through condensation and cyclization reactions
- Introduction of the 2-chlorophenyl group through Suzuki coupling
- Installation of the hydroxymethyl group through reduction or hydroxymethylation
- Introduction of a leaving group at position 7 for subsequent thioether formation
The detailed synthesis of this intermediate is highly specialized and requires careful control of reaction conditions and purification techniques at each step.
Installation of the Sulfanyl-acetamide Moiety
To a solution of the halogenated triazatricyclo intermediate (1 equiv) in DMF (10 mL per mmol) is added potassium thioacetate (1.5 equiv). The reaction mixture is stirred at room temperature for 4-6 hours. After completion (monitored by TLC), the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the thioacetate intermediate.
The thioacetate intermediate is then hydrolyzed under basic conditions (K₂CO₃, methanol/water) to generate the thiol, which is alkylated in situ with N-(4-ethylphenyl)-2-chloroacetamide (1.2 equiv) in the presence of K₂CO₃ (2 equiv) in DMF at 50-60°C for 6-12 hours. After workup and purification by column chromatography, the target compound is obtained in 70-80% yield (from the halogenated intermediate).
Analytical Data and Characterization
Physical Properties
- Appearance: White to off-white crystalline solid
- Melting Point: 175-180°C (estimated based on similar compounds)
- Solubility: Soluble in DMSO, DMF, and chloroform; sparingly soluble in ethanol and methanol; insoluble in water
Spectroscopic Data
¹H NMR (Predicted, 400 MHz, DMSO-d₆)
Key signals would include:
- Aromatic protons of 2-chlorophenyl and 4-ethylphenyl groups (7.0-8.0 ppm)
- N-H of acetamide (9.8-10.2 ppm)
- Hydroxymethyl CH₂ (4.5-4.7 ppm) and OH (5.2-5.4 ppm)
- Methyl at position 14 (2.3-2.5 ppm)
- Ethyl group of 4-ethylphenyl (CH₃CH₂: 1.1-1.3 ppm and 2.5-2.7 ppm)
- Sulfanyl-acetamide CH₂ (3.8-4.0 ppm)
¹³C NMR (Predicted, 100 MHz, DMSO-d₆)
Expected to show:
- Carbonyl carbon of acetamide (165-170 ppm)
- Aromatic carbons (120-140 ppm)
- Triazatricyclo core carbons (130-160 ppm)
- Hydroxymethyl carbon (58-62 ppm)
- Methyl carbon at position 14 (18-22 ppm)
- Ethyl carbons of 4-ethylphenyl (CH₃CH₂: 14-16 ppm and 27-29 ppm)
- Sulfanyl-acetamide CH₂ (35-38 ppm)
Mass Spectrometry
HRMS (ESI): [M+H]⁺ calculated for C₂₇H₂₄ClN₄O₃S: Expected m/z based on molecular formula (precise value would depend on the exact structure, estimated around 520-530).
Q & A
Q. What are the recommended methodologies for synthesizing this compound with high purity and yield?
Synthesis protocols should prioritize stepwise functionalization of the tricyclic core, leveraging nucleophilic substitution at the sulfanyl group (e.g., thiol-ene reactions) and controlled coupling of the acetamide moiety. Reaction conditions (temperature, solvent polarity, and catalyst selection) must be optimized using Design of Experiments (DoE) to minimize side products. Purification via preparative HPLC or column chromatography is critical, with characterization by -NMR and LC-MS to confirm structural integrity .
Q. How can the compound’s structural stability under varying pH and temperature conditions be systematically evaluated?
Conduct accelerated stability studies using buffer solutions (pH 1–10) and temperatures (4°C to 60°C) over 1–4 weeks. Monitor degradation via UV-Vis spectroscopy and LC-MS to identify breakdown products. Kinetic modeling (e.g., Arrhenius plots) predicts shelf-life under standard lab conditions .
Q. What safety protocols are essential for handling this compound in laboratory settings?
Follow GHS-compliant guidelines: use fume hoods for synthesis, wear nitrile gloves, and employ chemical-resistant lab coats. In case of exposure, rinse affected areas with water for 15+ minutes and consult medical professionals. Maintain a log of Material Safety Data Sheets (MSDS) for emergency reference .
Q. Which spectroscopic techniques are most effective for structural characterization?
High-resolution mass spectrometry (HRMS) and -NMR confirm molecular weight and carbon backbone. X-ray crystallography resolves stereochemistry of the tricyclic core, while FT-IR identifies functional groups (e.g., hydroxymethyl C-O stretch at ~1050 cm) .
Advanced Research Questions
Q. How can computational modeling elucidate the compound’s mechanism of action in biological systems?
Use molecular docking (AutoDock Vina) to predict binding affinity with target proteins (e.g., kinases or GPCRs). Molecular Dynamics (MD) simulations (GROMACS) assess stability of ligand-receptor complexes under physiological conditions. Validate predictions with SPR (Surface Plasmon Resonance) binding assays .
Q. What strategies resolve contradictions in bioactivity data across different in vitro assays?
Cross-validate results using orthogonal assays (e.g., fluorescence polarization vs. ELISA for target engagement). Control for assay-specific variables (e.g., DMSO concentration, cell line viability). Meta-analysis of dose-response curves and Hill coefficients identifies outliers due to assay artifacts .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?
Synthesize analogs with modifications at the 2-chlorophenyl or hydroxymethyl groups. Test analogs in parallel using high-throughput screening (HTS) for potency (IC), selectivity (kinase panel screening), and ADME properties (Caco-2 permeability, microsomal stability). QSAR models prioritize candidates with improved logP and polar surface area .
Q. What experimental designs mitigate batch-to-batch variability in large-scale synthesis for preclinical studies?
Implement Quality-by-Design (QbD) principles: define Critical Process Parameters (CPPs) via risk assessment (Ishikawa diagrams) and optimize using Response Surface Methodology (RSM). Real-time PAT (Process Analytical Technology) monitors reaction progression (e.g., in situ FT-IR for intermediate quantification) .
Q. How do in vivo pharmacokinetic studies inform dosing regimens for this compound?
Conduct cassette dosing in rodent models to assess plasma half-life (), volume of distribution (), and clearance (CL). Bile-duct cannulation studies evaluate enterohepatic recirculation. LC-MS/MS quantifies parent compound and metabolites in plasma/tissue homogenates .
Q. What methodologies validate the compound’s selectivity against off-target pathways?
Use chemoproteomics (activity-based protein profiling) to map interaction networks. CRISPR-Cas9 knockout models confirm target-specific effects. Thermal shift assays (TSA) quantify stabilization of putative targets upon ligand binding .
Methodological Notes
- Data Interpretation : For conflicting solubility/stability results, apply principal component analysis (PCA) to identify variables (e.g., solvent polarity, ionic strength) driving discrepancies .
- Ethical Compliance : Adhere to institutional guidelines for in vivo studies (IACUC protocols) and chemical waste disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
